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Compound of Interest

Compound Name: 3-(4-Methoxyphenyl)piperidine

Cat. No.: B178348

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of
numerous pharmaceuticals and naturally occurring alkaloids.[1][2] Its conformational flexibility
and the basicity of its nitrogen atom allow for tailored interactions with a wide array of biological
targets. When substituted with an aryl group, as in 3-(4-Methoxyphenyl)piperidine, the
resulting structure becomes a privileged building block for drug discovery. This guide provides
a comprehensive overview of the chemical and physical properties of 3-(4-
Methoxyphenyl)piperidine, offering field-proven insights for researchers, scientists, and drug
development professionals. The molecule's two key features—the secondary amine of the
piperidine ring and the electron-rich methoxyphenyl group—dictate its reactivity and utility as a
versatile intermediate in the synthesis of complex, pharmacologically active agents.[3][4]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and drug development. The
properties of 3-(4-Methoxyphenyl)piperidine are summarized below.

Core Physicochemical Data

Quantitative data for 3-(4-Methoxyphenyl)piperidine and its common salt form are essential
for experimental design, including reaction setup, purification, and formulation.
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Property Value Source

IUPAC Name 3-(4-methoxyphenyl)piperidine  [5]

Molecular Formula C12H17NO [5]1[6]

Molecular Weight 191.27 g/mol [5][6]

Monoisotopic Mass 191.13101 Da [5]

Appearance Inférre.d: Off-white to yellow General knowledge
solid/oil

XlogP (Predicted) 2.0 [5]

CAS Number 79601-21-1 (for 3-(3-isomer)) [6]

Hydrochloride Salt C12H17NO-HCI [5]

Note: Some data points are derived from closely related isomers or computational predictions
due to limited direct experimental values in public literature.

Spectroscopic Fingerprints

Spectroscopic analysis provides an unambiguous structural confirmation.

e H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show
distinct signals. The aromatic protons of the methoxyphenyl ring will appear as two doublets
(an AA'BB' system) in the & 6.8-7.2 ppm range. The methoxy group (-OCHs) will present as a
sharp singlet around & 3.8 ppm. The protons on the piperidine ring, including the methine
proton at the C3 position, will produce a complex series of multiplets in the 4 1.5-3.5 ppm
region. The N-H proton will appear as a broad singlet, the chemical shift of which is
dependent on solvent and concentration.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show four
distinct signals for the aromatic carbons, one for the methoxy carbon (around & 55 ppm), and
five signals for the piperidine ring carbons.

* IR (Infrared) Spectroscopy: Key vibrational bands will confirm the functional groups. A
moderate, sharp peak around 3300-3400 cm~! corresponds to the N-H stretch of the
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secondary amine. C-H stretching vibrations for the aromatic and aliphatic portions will
appear just above and below 3000 cm™1, respectively. Strong C-O stretching for the aryl
ether will be visible around 1240-1260 cm~1.

o MS (Mass Spectrometry): In an electron ionization (EIl) mass spectrum, the molecular ion
peak [M]* is expected at m/z = 191. Common fragmentation patterns would involve cleavage
of the piperidine ring. High-resolution mass spectrometry (HRMS) can confirm the elemental
composition. Predicted collision cross-section data is available for various adducts, such as
[M+H]* at 143.5 A2.[5]

Synthesis Methodologies

The synthesis of 3-arylpiperidines is a well-established field. A common and efficient strategy
involves the catalytic hydrogenation of the corresponding substituted pyridine precursor. This
approach is favored for its high yield and atom economy.

Recommended Synthetic Protocol: Catalytic
Hydrogenation

This protocol describes the reduction of 3-(4-methoxyphenyl)pyridine to 3-(4-
methoxyphenyl)piperidine. The choice of platinum(lV) oxide (PtOz, Adams' catalyst) is
deliberate; it is highly effective for reducing the pyridine ring under manageable conditions of
hydrogen pressure and temperature.

Reaction: 3-(4-methoxyphenyl)pyridine — 3-(4-methoxyphenyl)piperidine
Step-by-Step Methodology:

o Vessel Preparation: To a high-pressure hydrogenation vessel, add 3-(4-
methoxyphenyl)pyridine (1 equivalent).

o Catalyst Addition: Add platinum(lV) oxide (PtO2) (typically 1-5 mol%).

e Solvent Introduction: Add a suitable solvent, such as methanol or ethanol, sufficient to
dissolve the substrate. A small amount of hydrochloric acid is often added to facilitate the
reaction.[6]
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» Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas.
Pressurize the vessel with hydrogen (e.g., to 50 psi or ~3.4 atm).

e Reaction Execution: Stir the mixture vigorously at room temperature for several hours (e.g.,
3-6 hours) or until hydrogen uptake ceases.[6] Reaction progress can be monitored by TLC
or GC-MS.

o Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction
mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with the

reaction solvent.

« |solation: Concentrate the filtrate under reduced pressure. If the reaction was performed
under acidic conditions, the product will be the hydrochloride salt. To obtain the free base,
dissolve the residue in water, basify with a strong base (e.g., NaOH or K2COs) to pH >10,
and extract with an organic solvent like dichloromethane or ethyl acetate.

« Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na2S0a), filter,
and concentrate in vacuo to yield the crude product. Further purification can be achieved via
column chromatography or distillation if necessary.

Caption: Catalytic hydrogenation workflow for 3-(4-Methoxyphenyl)piperidine.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 3-(4-Methoxyphenyl)piperidine stems from the distinct reactivity of its
two primary functional domains: the nucleophilic secondary amine and the activated aromatic
ring.

Reactions at the Piperidine Nitrogen

The lone pair of electrons on the nitrogen atom makes it both a potent nucleophile and a base.

e N-Alkylation and N-Acylation: The secondary amine readily undergoes alkylation with alkyl
halides or acylation with acyl chlorides or anhydrides to form tertiary amines and amides,
respectively. This is a fundamental step for building molecular complexity and is widely used
to introduce diverse side chains that can modulate pharmacological activity.
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o Salt Formation: As a base, it reacts with acids to form stable salts, such as the hydrochloride
salt. This is often used to improve the crystallinity, stability, and aqueous solubility of the
compound, which is a critical consideration in drug formulation.[7]

Reactions of the Methoxyphenyl Ring

The methoxy group is a strong activating, ortho, para-directing group for electrophilic aromatic

substitution.

» Electrophilic Aromatic Substitution: Halogenation, nitration, or Friedel-Crafts reactions will
primarily occur at the positions ortho to the methoxy group (C3' and C5'). The piperidine ring
is a deactivating group, but the methoxy group's influence is dominant.

o O-Demethylation: The methyl ether can be cleaved to reveal a phenol using strong acids like
hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBrs). This transformation is
valuable as it provides a synthetic handle (the hydroxyl group) for further functionalization

and can be a key metabolic pathway in vivo.[8][9]

(3-(4-Methoxyphenyl)piperidine)

RCOCI,

Base R-X HBr or BBrs E* (e.g., Br2)

Piperidine Ring Reactivity \ Aromatic Ring
N-Acylated Product N-Alkylated Product O-Demethylated Product Electrophilic Substitution
(Amide) (Tertiary Amine) (Phenol) (ortho to -OMe)
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Caption: Key reactive sites and derivatization pathways.

Applications in Drug Development and
Neuroscience
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The 3-(4-methoxyphenyl)piperidine scaffold is a cornerstone in the development of centrally
active agents. Its structure is found within compounds targeting a range of neurological and
psychiatric disorders.

Antidepressants and Anxiolytics: This structural motif is a key component of selective
serotonin reuptake inhibitors (SSRIs). For instance, it is present as an impurity and
metabolite of Paroxetine, a widely prescribed antidepressant.[10][11] The piperidine nitrogen
and the methoxyphenyl moiety can be crucial for binding to monoamine transporters.

Antipsychotics: Derivatives have been explored as potential antipsychotics. The compound
AC-90179, which contains a substituted (4-methoxyphenyl)acetamide attached to a
piperidine ring, acts as a potent inverse agonist at the 5-HT2A serotonin receptor.[12]

Analgesics: The piperidine ring itself is a classic pharmacophore for opioid receptor ligands
and other classes of analgesics.[1] The 3-aryl substitution pattern allows for the synthesis of
conformationally constrained analogues that can exhibit high affinity and selectivity for
specific receptor subtypes.

Neurotransmitter Research: As a versatile intermediate, it enables the synthesis of chemical
probes to study neurotransmitter systems.[3][7] Its derivatives are used to investigate the
structure-activity relationships (SAR) of ligands for dopamine, serotonin, and norepinephrine
receptors and transporters.[4][13]

Safety and Handling

As a substituted piperidine, 3-(4-Methoxyphenyl)piperidine should be handled with
appropriate care in a laboratory setting. Safety data sheets for analogous compounds provide
guidance.[14][15]

e Hazards: Assumed to be harmful if swallowed and to cause skin and serious eye irritation.
May cause respiratory irritation.[14][16]

» Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab
coat. Handle only in a well-ventilated area or a chemical fume hood.[14][15]

» Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing
agents.[14]
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» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, regional, and national regulations.[15]

Conclusion

3-(4-Methoxyphenyl)piperidine is more than a simple chemical; it is a highly valuable and
versatile platform for innovation in medicinal chemistry. Its well-defined physicochemical
properties, accessible synthesis, and predictable, dual-mode reactivity make it an ideal starting
point for the design and synthesis of novel therapeutic agents, particularly those targeting the
central nervous system. A thorough understanding of its core chemical principles, as outlined in
this guide, is essential for any scientist looking to leverage the power of the arylpiperidine
scaffold in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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